1,2-Dichlorocyclobutane

Physical Chemistry Thermodynamics Separation Science

1,2-Dichlorocyclobutane (CAS 17437-39-7) is a four-membered cyclic alkyl halide belonging to the dichlorocyclobutane isomer family, with molecular formula C₄H₆Cl₂ and a molecular weight of 124.99 g/mol. The compound exists as cis and trans stereoisomers, where the 1,2-adjacent substitution pattern imposes distinct conformational constraints relative to 1,1- and 1,3-dichlorocyclobutane analogs.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 17437-39-7
Cat. No. B099947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorocyclobutane
CAS17437-39-7
Synonyms1,2-Dichlorocyclobutane
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESC1CC(C1Cl)Cl
InChIInChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2
InChIKeyMPWHMPULOPKVDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichlorocyclobutane (CAS 17437-39-7): Core Properties and Structural Basis for Comparator Selection


1,2-Dichlorocyclobutane (CAS 17437-39-7) is a four-membered cyclic alkyl halide belonging to the dichlorocyclobutane isomer family, with molecular formula C₄H₆Cl₂ and a molecular weight of 124.99 g/mol [1]. The compound exists as cis and trans stereoisomers, where the 1,2-adjacent substitution pattern imposes distinct conformational constraints relative to 1,1- and 1,3-dichlorocyclobutane analogs [2]. Key computed physicochemical parameters include a predicted density of 1.3±0.1 g/cm³, a boiling point of 133.7±0.0 °C at 760 mmHg, and an XLogP3 of 2.5, indicating moderate lipophilicity suitable for organic-phase reactions [1]. The ring strain inherent to the cyclobutane scaffold, combined with the vicinal dichloro arrangement, defines its unique reactivity profile in synthetic and analytical contexts [3].

Why 1,2-Dichlorocyclobutane Cannot Be Interchanged with Other Dichlorocyclobutane Isomers or Ring-Size Analogs


Generic substitution among dichlorocyclobutane isomers or cycloalkyl dihalides fails due to isomer-specific physical property variations, stereochemical outcomes in synthesis, and distinct analytical behavior. For instance, the boiling point of 1,2-dichlorocyclobutane (133.7°C) differs substantially from 1,3-dichlorocyclobutane (167.6°C) [1], while the 1,1-isomer exhibits yet another boiling range (136.3°C) . In gas-phase radical chlorination, the trans:cis product ratio for 1,2-dichlorocyclobutane is 6.8:1—a stereochemical fingerprint not replicable by 1,3- or 1,1-substituted analogs [2]. Furthermore, cis- and trans-1,2-dichlorocyclobutane yield distinct ¹H NMR signal counts (2 vs 4 signals, respectively), enabling unambiguous stereochemical assignment that other isomers cannot provide [3]. These quantifiable differences—in thermodynamic properties, synthetic stereoselectivity, and spectroscopic fingerprints—establish that 1,2-dichlorocyclobutane is a non-interchangeable chemical entity in both research and industrial settings. The following evidence guide presents the specific quantitative data that substantiates this differentiation.

Quantitative Differentiation of 1,2-Dichlorocyclobutane: Head-to-Head Comparative Evidence vs. Closest Analogs


Boiling Point Differential Among Dichlorocyclobutane Isomers

1,2-Dichlorocyclobutane exhibits a boiling point of 133.7±0.0 °C at 760 mmHg . In contrast, the 1,3-dichlorocyclobutane isomer has a significantly higher boiling point of 167.6±15.0 °C at 760 mmHg [1], while 1,1-dichlorocyclobutane has a boiling point of 136.3±13.0 °C . The 33.9 °C differential between the 1,2- and 1,3-isomers enables physical separation via distillation and reflects distinct intermolecular interactions arising from the substitution pattern.

Physical Chemistry Thermodynamics Separation Science

Stereoselective Synthesis: Trans:Cis Product Ratio in Gas-Phase Chlorination

In the gas-phase chlorination of chlorocyclobutane at 100°C, the trans:cis ratio of 1,2-dichlorocyclobutane produced is 6.8:1 [1]. This strong trans preference is a direct consequence of the radical intermediate's stereoelectronic environment and ring strain. For the analogous 2-chloro-1-methylcyclobutane product in the same study, the trans:cis ratio was only 1.2:1 [1], demonstrating that the 1,2-dichloro substitution pattern yields a distinct stereochemical outcome compared to chloro-methyl analogs.

Synthetic Chemistry Radical Chemistry Stereoselectivity

¹H NMR Spectroscopic Differentiation: cis vs trans 1,2-Dichlorocyclobutane

Cis-1,2-dichlorocyclobutane produces 2 distinct ¹H NMR signals, whereas trans-1,2-dichlorocyclobutane produces 4 distinct ¹H NMR signals [1]. This signal multiplicity difference arises from molecular symmetry: the cis isomer possesses a plane of symmetry rendering the two CH₂ groups equivalent and the two CHCl protons equivalent, while the trans isomer lacks this symmetry, resulting in four magnetically distinct proton environments [2]. The ¹H-¹H coupling constants and proton chemical shifts for both isomers have been fully assigned and analyzed [3].

Analytical Chemistry NMR Spectroscopy Stereochemistry

Gas Chromatographic Retention Behavior Among Dihalocycloalkane Isomers

On a tritolyl phosphate gas chromatography column, the order of elution for dichlorocyclobutane isomers follows a consistent pattern that differs from dichlorocyclopentane, dichlorocyclohexane, and dichlorocycloheptane homologs [1]. Within the dichlorocyclobutane set, the 1,1-isomer and cis-1,2-isomer exhibit clearly distinguishable retention times from other isomers [2]. This differential elution behavior enables rapid isomer identification without requiring full spectroscopic characterization.

Analytical Chemistry Chromatography Separation Science

Mass Spectrometric Fragmentation: 1,2-Isomer vs 1,1-Isomer Distinguishability

In the mass spectra of dichlorocyclobutanes, four major breakdown pathways have been identified, with the favored fragmentation route depending on ring size, halogen substitution pattern, relative position, and cis-trans relationships [1]. Within the dichlorocyclobutane isomer set, the 1,1-isomer and cis-1,2-isomer exhibit clearly distinguishable spectra, whereas the spectra of other isomers (including trans-1,2- and both 1,3-isomers) are similar to each other [1]. This means that 1,2-dichlorocyclobutane—specifically the cis isomer—offers a unique mass spectrometric fingerprint not shared by the 1,1-isomer.

Mass Spectrometry Analytical Chemistry Structural Elucidation

Recommended Application Scenarios for 1,2-Dichlorocyclobutane Based on Verified Differentiation


Stereochemical Reference Standard for NMR Method Development

Given the distinct ¹H NMR signal counts—2 signals for cis-1,2-dichlorocyclobutane and 4 signals for the trans isomer [1]—this compound serves as an ideal reference standard for calibrating NMR pulse sequences, validating spectral assignment algorithms, and teaching stereochemical principles in undergraduate and graduate organic chemistry curricula [2]. The well-characterized ¹H-¹H coupling constants [3] further enable quantitative NMR (qNMR) applications.

Gas Chromatography Method Calibration and Isomer-Specific Retention Time Benchmarking

The distinct GC retention behavior of 1,2-dichlorocyclobutane on tritolyl phosphate columns [1] and the clear distinguishability of the cis-1,2-isomer in mass spectrometry [2] make this compound suitable for developing and validating GC-MS methods for dihalocycloalkane analysis. It can serve as a retention time marker for method transfer between laboratories analyzing cyclobutane derivative mixtures.

Radical Reaction Mechanistic Probes Requiring Stereochemical Tracking

The high trans stereoselectivity observed in gas-phase chlorination (trans:cis ratio = 6.8:1 at 100°C) [1] positions 1,2-dichlorocyclobutane as a valuable mechanistic probe for investigating stereoelectronic effects in radical substitution reactions. The ability to track stereochemical outcomes via NMR (2 vs 4 signals) enables precise quantification of stereoselectivity in novel reaction systems.

Synthetic Intermediate for Bicyclo[1.1.0]butane via Intramolecular Wurtz Coupling

Treatment of 1,2-dichlorocyclobutane with sodium in ether yields bicyclo[1.1.0]butane via intramolecular Wurtz coupling [1]—a transformation that is geometrically impossible for 1,3- or 1,1-dichlorocyclobutane isomers due to the greater distance between reactive sites. This ring-strain-driven reactivity makes 1,2-dichlorocyclobutane the preferred precursor for generating highly strained bicyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dichlorocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.